Saripidem

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Saripidem is a compound belonging to the imidazopyridine family, primarily recognized for its sedative and anxiolytic properties. It is structurally related to other well-known drugs such as zolpidem and alpidem but is classified as a non-benzodiazepine. The chemical formula of Saripidem is , and it functions mainly as a gamma-aminobutyric acid A receptor agonist, specifically targeting the ω1 subtype of these receptors, which contributes to its therapeutic effects in anxiety disorders and sleep disturbances .

Saripidem exhibits significant biological activity primarily through its action on GABA_A receptors. By modulating these receptors, it produces sedative and anxiolytic effects, making it useful in treating anxiety disorders. Its selectivity for the ω1 subtype of GABA_A receptors distinguishes it from older GABA_A agonists, which often lack such specificity . Clinical trials have indicated its efficacy in reducing anxiety symptoms without the extensive side effects associated with traditional benzodiazepines .

The synthesis of Saripidem can be achieved through various methods, including:

- Metal-Free Catalysis: Utilizing 2-aminopyridine in reactions with carbonyl compounds to create imidazo[1,2-a]pyridine derivatives.

- One-Pot Multicomponent Reactions: These methods have been optimized for higher yields and efficiency, often employing iodine as a catalyst in conjunction with other reagents .

- Zinc/Iodine-Catalyzed Reactions: Recent advancements have shown that zinc oxide and iodine can effectively catalyze the synthesis of Saripidem from simpler precursors .

Saripidem is primarily utilized in the pharmaceutical industry for its anxiolytic and sedative properties. It is under investigation for various applications related to anxiety disorders and sleep-related issues. Its unique mechanism of action also positions it as a potential alternative to traditional benzodiazepines, offering a different side effect profile while maintaining efficacy .

Studies on Saripidem's interactions indicate that it selectively binds to GABA_A receptors, influencing neurotransmitter activity in the brain. Its unique binding profile suggests minimal interactions with other receptor subtypes compared to traditional benzodiazepines, which can lead to broader side effects. This specificity may reduce risks associated with dependency and withdrawal symptoms commonly seen with benzodiazepine treatments .

Saripidem shares structural similarities with several other compounds in the imidazopyridine class. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Saripidem | Imidazopyridine | GABA_A receptor agonist | High selectivity for ω1 subtype |

| Zolpidem | Imidazopyridine | GABA_A receptor agonist | Broader receptor activity |

| Alpidem | Imidazopyridine | GABA_A receptor agonist | Less selective than Saripidem |

| Clonazepam | Benzodiazepine | GABA_A receptor agonist | Non-selective; higher dependency risk |

Saripidem's high selectivity for the ω1 subtype of GABA_A receptors sets it apart from both traditional benzodiazepines and other non-benzodiazepines like zolpidem and alpidem, potentially offering a more favorable safety profile in clinical applications .

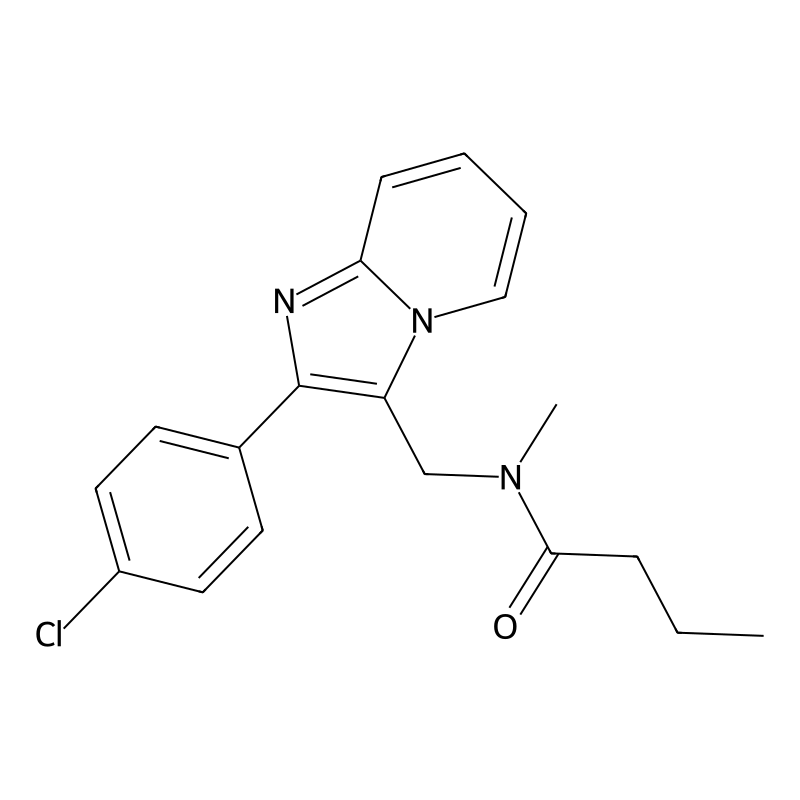

Saripidem is a synthetic compound with the molecular formula C₁₉H₂₀ClN₃O and a molecular weight of approximately 341.8 g/mol [1] [2]. The structure is based on an imidazo[1,2-a]pyridine core, substituted at the 2-position with a 4-chlorophenyl group and at the 3-position with a butanamide side chain. The IUPAC name is N-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]-N-methylbutanamide [2].

Saripidem is classified as achiral, with no defined stereocenters or E/Z isomerism. The molecule exhibits no optical activity, and its structure is fully canonicalized [1].

Table 1. Key Structural and Stereochemical Properties of Saripidem

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀ClN₃O [1] [2] |

| Molecular Weight | 341.8 g/mol [1] [2] |

| Stereochemistry | Achiral [1] |

| Defined Stereocenters | 0 |

| E/Z Centers | 0 |

| Optical Activity | None |

| Hydrogen Bond Donors | 0 [2] |

| Hydrogen Bond Acceptors | 2 [2] |

| Rotatable Bonds | 5 [2] |

| Topological Polar Surface Area | 37.6 Ų [2] |

X-ray Crystallography Studies

While direct X-ray crystallography data for saripidem is limited in the public domain, the imidazo[1,2-a]pyridine scaffold, which forms the core of saripidem, has been extensively characterized using single-crystal X-ray diffraction. This technique provides high-resolution atomic structures, confirming the planarity of the heterocyclic core and the orientation of the 4-chlorophenyl and butanamide substituents [3] [4]. The absence of stereocenters and the achiral nature of saripidem are consistent with crystallographic findings for related imidazopyridine derivatives.

Density Functional Theory (DFT) Calculations

Density functional theory calculations have been employed to investigate the electronic structure and reactivity of saripidem and related imidazo[1,2-a]pyridine derivatives. Calculations at the B3LYP/6-311G++(d,p) level provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding chemical stability and reactivity [5] [6].

For saripidem, the HOMO–LUMO energy gap is indicative of moderate chemical stability and reactivity. The calculated topological polar surface area (37.6 Ų) and logP value (4.2) suggest a balance between hydrophobic and hydrophilic properties [2].

Table 2. Selected DFT-Based Properties of Saripidem

| Property | Value |

|---|---|

| HOMO–LUMO Gap | Moderate [5] |

| Topological Polar Surface Area | 37.6 Ų [2] |

| XLogP3-AA | 4.2 [2] |

| Hydrogen Bond Donors | 0 [2] |

| Hydrogen Bond Acceptors | 2 [2] |

Molecular Docking Studies with Gamma-Aminobutyric Acid Type A Receptors

Molecular docking studies have demonstrated that saripidem binds selectively to the benzodiazepine-binding site of gamma-aminobutyric acid type A receptors, with a preference for the omega-1 (α1) subtype [1] [7]. Docking simulations, often performed using Autodock Vina or similar platforms, reveal that the imidazo[1,2-a]pyridine core and the 4-chlorophenyl group are critical for receptor interaction, facilitating π-π stacking and hydrophobic contacts within the binding pocket [8].

Binding affinity scores for saripidem are comparable to those of other imidazopyridine ligands, supporting its role as a modulator of gamma-aminobutyric acid type A receptor function [5] [8].

Comparative Structural Analysis with Zolpidem and Alpidem

Saripidem, zolpidem, and alpidem all share the imidazo[1,2-a]pyridine core, but differ in their side-chain substitutions and physicochemical properties [9] [10] [11] [12] [13] [14]. Zolpidem features a 4-methylphenyl group and an N,N-dimethylacetamide side chain, while alpidem contains a 4-chlorophenyl group and a diethylbutanamide moiety.

Table 3. Comparative Structural Properties

| Compound | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |

|---|---|---|---|---|---|

| Saripidem | Imidazo[1,2-a]pyridine | 4-chlorophenyl, butanamide | C₁₉H₂₀ClN₃O [1] [2] | 341.8 [1] [2] | Achiral [1] |

| Zolpidem | Imidazo[1,2-a]pyridine | 4-methylphenyl, N,N-dimethylacetamide | C₁₉H₂₁N₃O [11] [12] | 307.4 [12] | Achiral |

| Alpidem | Imidazo[1,2-a]pyridine | 4-chlorophenyl, diethylbutanamide | C₂₁H₂₃Cl₂N₃O [13] [14] | 404.3 [13] [14] | Achiral |

Despite their structural similarities, these compounds exhibit distinct binding profiles and pharmacological properties, largely attributable to differences in their side chains and electronic characteristics [9] [15] [10].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Sanger DJ. Behavioural effects of novel benzodiazepine (omega) receptor